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Compound of Interest

Compound Name: 2-(1-Propenyl)phenol, (Z)-

Cat. No.: B15178758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-2-(1-

Propenyl)phenol. Due to the limited availability of published experimental data for the pure (Z)-

isomer, this document presents a combination of experimental data for the related (E)-isomer

and predicted data for the (Z)-isomer based on established spectroscopic principles. This

approach offers a valuable resource for the identification and characterization of this

compound.

Introduction
(Z)-2-(1-Propenyl)phenol is an organic compound featuring a phenol ring substituted with a cis-

propenyl group at the ortho position. The stereochemistry of the propenyl group significantly

influences its physical, chemical, and spectroscopic properties. Understanding these properties

is crucial for its application in various research and development fields, including synthetic

chemistry and drug discovery. This guide focuses on the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data that are fundamental for its structural

elucidation.

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for the isomers

of 2-(1-Propenyl)phenol.
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2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The

chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic

environment and connectivity of atoms.

Predicted ¹H NMR Data for (Z)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(Hz)

Assignment

~7.10-7.20 m Ar-H

~6.80-7.00 m Ar-H

~6.50 dq J ≈ 11.5, 1.8 =CH-CH₃

~5.80 dq J ≈ 11.5, 6.5 Ar-CH=

~4.90 s (broad) -OH

~1.85 dd J ≈ 6.5, 1.8 -CH₃

Experimental ¹H NMR Data for (E)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(Hz)

Assignment

7.15-7.05 m Ar-H

6.95-6.75 m Ar-H

6.70 dq J ≈ 15.8, 1.6 =CH-CH₃

6.20 dq J ≈ 15.8, 6.5 Ar-CH=

5.00 s (broad) -OH

1.95 dd J ≈ 6.5, 1.6 -CH₃

Predicted ¹³C NMR Data for (Z)-2-(1-Propenyl)phenol (in CDCl₃)
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Chemical Shift (ppm) Assignment

~152.0 C-OH

~131.0 Ar-C

~128.5 Ar-CH

~127.0 Ar-CH

~125.0 Ar-C-C=C

~121.0 Ar-CH

~120.0 =CH-CH₃

~115.0 Ar-CH

~14.0 -CH₃

Experimental ¹³C NMR Data for (E)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift (ppm) Assignment

152.5 C-OH

131.2 Ar-C

128.8 Ar-CH

127.3 Ar-CH

125.8 Ar-C-C=C

121.2 Ar-CH

120.5 =CH-CH₃

115.5 Ar-CH

18.5 -CH₃

2.2. Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data for (Z)-2-(1-Propenyl)phenol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1600, ~1480 Strong Aromatic C=C stretch

~1250 Strong C-O stretch

~750 Strong ortho-disubstituted C-H bend

Experimental IR Data for (E)-2-(1-Propenyl)phenol

Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H stretch

3060 Medium Aromatic C-H stretch

2960 Medium Aliphatic C-H stretch

1605, 1490 Strong Aromatic C=C stretch

1245 Strong C-O stretch

965 Strong trans C=C-H bend

755 Strong ortho-disubstituted C-H bend

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass spectrum for the (Z)-isomer is expected to be very similar to

the experimental spectrum of the (E)-isomer.
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Predicted MS Data for (Z)-2-(1-Propenyl)phenol

m/z Relative Intensity (%) Assignment

134 100 [M]⁺ (Molecular Ion)

119 ~80 [M - CH₃]⁺

107 ~40 [M - C₂H₃]⁺

91 ~60 [C₇H₇]⁺ (Tropylium ion)

77 ~30 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data.

3.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a spectral width of approximately 16 ppm.

Set the number of scans to 16 or more for a good signal-to-noise ratio.

Apply a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.
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Use a spectral width of approximately 220 ppm.

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise

ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0.00 ppm).

3.2. IR Spectroscopy

Sample Preparation:

Neat: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium

chloride (NaCl) plates.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a

solution cell.

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or solvent).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum by the instrument software.

3.3. Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) for volatile compounds or by direct infusion.

Instrument: A mass spectrometer with an electron ionization (EI) source.
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Acquisition:

Use a standard EI energy of 70 eV.

Scan a mass range of m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15178758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Chemical Synthesis

Purification (e.g., Chromatography, Distillation)

Sample Preparation

Pure Compound

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis & Structure Elucidation

Reporting & Documentation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic

analysis and data interpretation.

Disclaimer: The predicted data presented in this guide are for estimation purposes and should

be confirmed with experimental data for the pure (Z)-2-(1-Propenyl)phenol isomer once it
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becomes available. The experimental data for the (E)-isomer is compiled from various publicly

available spectral databases.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of (Z)-2-(1-
Propenyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15178758#spectroscopic-data-nmr-ir-ms-for-z-2-1-
propenyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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